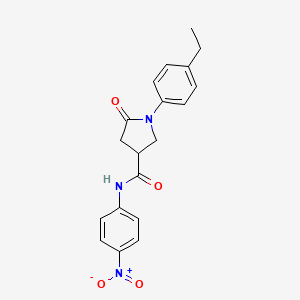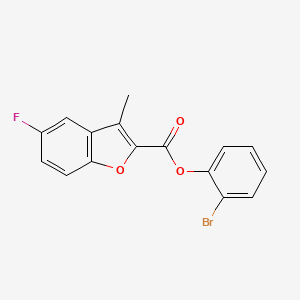![molecular formula C16H17I2NO B5132150 2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol](/img/structure/B5132150.png)
2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol is an organic compound characterized by the presence of iodine atoms at the 2 and 4 positions of the phenol ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol typically involves the iodination of a precursor phenol compound. One common method involves the use of iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite to introduce the iodine atoms at the desired positions on the phenol ring . The reaction is usually carried out in an organic solvent such as chloroform or dichloromethane under controlled temperature conditions to ensure selective iodination.
Industrial Production Methods
Industrial production of this compound may involve a continuous flow process where the precursor phenol is reacted with iodine and an oxidizing agent in a reactor. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product with high purity .
化学反应分析
Types of Reactions
2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The iodine atoms can be reduced to form deiodinated products.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used to replace the iodine atoms under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenols .
科学研究应用
2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol has several scientific research applications:
Medicinal Chemistry: This compound has been studied for its potential as a therapeutic agent, particularly in the context of cancer research.
Materials Science: The compound’s unique halogen bonding properties make it a candidate for use in the design of new materials with specific electronic or optical properties.
Biological Research: It can be used as a probe to study halogen bonding interactions in biological systems.
作用机制
The mechanism by which 2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol exerts its effects involves halogen bonding interactions. The iodine atoms in the compound can form non-covalent interactions with electron-rich sites on target molecules, such as the carbonyl groups in proteins. This interaction can stabilize specific protein conformations, such as the mutant p53 protein, thereby influencing biological pathways and cellular processes .
相似化合物的比较
Similar Compounds
2,4-Diiodo-6-[[methyl(1-methylpiperidin-4-yl)amino]methyl]phenol: This compound has a similar structure but with a different amine substituent.
2,4-Diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol: This compound has been studied for its potential in drug discovery and materials science.
Uniqueness
The uniqueness of this compound lies in its specific halogen bonding properties, which make it particularly effective in stabilizing certain protein conformations. This property distinguishes it from other similar compounds and makes it a valuable tool in both medicinal chemistry and materials science .
属性
IUPAC Name |
2,4-diiodo-6-[[methyl(2-phenylethyl)amino]methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17I2NO/c1-19(8-7-12-5-3-2-4-6-12)11-13-9-14(17)10-15(18)16(13)20/h2-6,9-10,20H,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLBIDGXHXITEMS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=C1)CC2=C(C(=CC(=C2)I)I)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17I2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
493.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-[1-(1-adamantyl)-2-(tert-butylamino)-2-oxoethyl]-4-methylbenzamide](/img/structure/B5132070.png)
![N-[5-(1-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-6-oxo-1,6-dihydropyridazin-3-yl)-2-methylphenyl]propanamide](/img/structure/B5132087.png)
![2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5132092.png)
![N-[3-(morpholin-4-yl)propyl]bicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B5132094.png)
![3-chloro-5-(4-chlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5132100.png)
![3-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzoic acid hydrochloride](/img/structure/B5132102.png)

![4-[2-(1-Ethylindol-3-yl)sulfanylacetyl]-1,4-diazepan-2-one](/img/structure/B5132108.png)
![1-{[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]methyl}-4-(1-pyrrolidinyl)piperidine](/img/structure/B5132116.png)
![3-cyclopentyl-N-{2-[5-methyl-2-(propan-2-yl)phenoxy]ethyl}propanamide](/img/structure/B5132119.png)
![Ethyl 2-cyano-3-[4-(2,5-dioxopyrrolidin-1-yl)phenyl]-3-oxopropanoate](/img/structure/B5132127.png)
![2-(4-{[3-(4-cyclohexylphenyl)-1-methyl-1H-pyrazol-4-yl]methyl}-1-piperazinyl)ethanol](/img/structure/B5132145.png)

![1-[4-(4-Fluorophenyl)piperazin-1-yl]-3-(3,3,5-trimethylcyclohexyl)oxypropan-2-ol;dihydrochloride](/img/structure/B5132169.png)
